molecular formula C11H23NO B13296136 (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine

(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine

Cat. No.: B13296136
M. Wt: 185.31 g/mol
InChI Key: NJWMKLPWYMJOQT-UHFFFAOYSA-N
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Description

(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This cyclohexylmethanamine derivative is supplied for research and development purposes and is characterized as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can identify the compound by its CAS Registry Number, 1561280-45-2 . As a substituted cyclohexylmethanamine, this compound shares a broad structural class with other amines investigated for their potential interactions with neurological targets . Further investigation is required to fully elucidate its specific mechanism of action, pharmacological profile, and potential research applications. This product is handled according to standard safety protocols, and researchers should consult its Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxy-4,4-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h4-9,12H2,1-3H3

InChI Key

NJWMKLPWYMJOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)(C)C)CN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is an organic compound belonging to the amine class, characterized by a cyclohexyl ring with two methyl groups at the 4-position and an ethoxy group at the 1-position. Its unique structure suggests potential applications in various fields, notably in fragrance synthesis and pharmaceuticals.

Potential Applications

This compound 's distinctive structural arrangement may give it unique chemical properties suitable for various applications.

  • Fragrance Industry Its unique structure may impart desirable olfactory properties.
  • Synthesis The compound can be synthesized through multi-step processes requiring precise control of reaction conditions to ensure high yields and purity.

Structural Similarities and Uniqueness

Several compounds exhibit structural similarities to This compound , offering a basis for comparison and highlighting its specific characteristics:

Compound NameNotable Features
(4-Methoxy-4-methylcyclohexyl)methanamineContains a methoxy group instead of an ethoxy group; used in similar applications.
1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanolHydroxyl group introduces different reactivity; potential use in cosmetics.
1-(4-Methyl-3-cyclohexen-1-yl)propylamineFeatures a cyclohexenyl moiety; may have different biological activities.

The uniqueness of This compound is due to its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets and pathways specific to its functional groups. The ethoxy and amine groups play crucial roles in its reactivity and interaction with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-ethoxy-4,4-dimethylcyclohexyl)methanamine with structurally analogous compounds, focusing on molecular properties, functional groups, and inferred toxicological profiles.

Substituent Effects: Ethoxy vs. Methoxy

1-(1-Methoxy-4,4-dimethylcyclohexyl)methanamine (CAS: MFCD 22421974) differs only in its methoxy substituent (OCH₃) instead of ethoxy (OCH₂CH₃). Key comparisons include:

  • Molecular Weight : The ethoxy variant has a higher molecular weight (~16 g/mol difference) due to the additional methylene group.
  • Synthetic Accessibility : Methoxy analogs are commercially available or synthesized via established protocols for benzylamines, while ethoxy derivatives may require tailored synthetic routes .

Cyclohexanamine Derivatives with Primary Amines

4,4'-Methylenebis(cyclohexylamine) (CAS: 6864-37-5) shares a cyclohexane backbone and primary amine groups. Key differences:

  • Toxicity : Read-across data suggest primary aliphatic amines like these may exhibit similar acute toxicity (e.g., respiratory or dermal irritation), but substituents like ethoxy could modulate metabolic pathways .

Aromatic vs. Aliphatic Amines

2-(4-Methoxyphenyl)-N-methylethanamine (CAS: Not listed) is an aromatic amine with a methoxy-phenyl group. Contrasts include:

  • Bioactivity : Aromatic amines often target neurotransmitter receptors (e.g., serotonin/dopamine), whereas aliphatic amines like the target compound may interact with lipid membranes or enzymes.
  • Stability : Cyclohexane-based amines generally exhibit higher conformational stability than flexible aromatic analogs .

Data Tables

Table 1: Molecular Properties of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound C₁₁H₂₃NO ~185.3 (estimated) Ethoxy, 4,4-dimethyl Primary amine
1-(1-Methoxy-4,4-dimethylcyclohexyl)methanamine C₁₀H₂₁NO 169.28 Methoxy, 4,4-dimethyl Primary amine
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Bis-cyclohexyl, methyl Primary amines
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO 165.23 Methoxy-phenyl Secondary amine

Table 2: Toxicological Inferences

Compound Acute Toxicity (Inferred) Metabolic Pathway Considerations Environmental Impact (PM10, µg/m³)*
This compound Likely low-moderate Ethoxy group may slow hepatic clearance Not reported
Cyclohexanemethanamine (CAS 68609-08-5) PM10: 50 µg/m³ High biodegradability Interim health guidelines
4,4'-Methylenebis(cyclohexylamine) Dermal irritation Read-across data suggest bioaccumulation risk Not reported

*PM10 data from analogous cyclohexanemethanamines .

Research Findings and Implications

  • Structural Flexibility : The ethoxy group in this compound may enhance lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration in drug design .
  • Toxicological Gaps : While primary amines generally exhibit predictable toxicity, ethoxy substituents could introduce unique metabolic byproducts requiring further study .
  • Synthetic Challenges: Non-commercial ethoxy-substituted amines may require palladium-catalyzed or Grignard-based methodologies, as seen in benzylamine syntheses .

Biological Activity

(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects on various cell types, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

CxHyN\text{C}_x\text{H}_y\text{N}

Where xx and yy are determined by the specific structure of this compound. The presence of the ethoxy and dimethylcyclohexyl groups suggests potential lipophilicity, which may influence its interaction with biological membranes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities. Here are some key findings:

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study showed that at concentrations ranging from 0.2 to 1 μM, the compound significantly reduced cell viability in melanoma cells (A375), indicating potential anticancer properties .

The mechanism underlying the antiproliferative effects appears to involve:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in A375 cells, leading to increased apoptosis rates. Flow cytometry analyses revealed that treated cells exhibited significant increases in both apoptotic and necrotic populations .
  • Inhibition of Signaling Pathways : It was observed that this compound downregulated key proteins involved in cell survival and proliferation, such as NF-ĸB and MMP-9, through inhibition of the PI3K/Akt signaling pathway .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Melanoma Cell Lines

A detailed examination of this compound's effects on A375 melanoma cells revealed:

  • Concentration-Dependent Inhibition : At concentrations between 0.04 and 1 μM, significant reductions in cell migration were noted.
  • Induction of Apoptosis : The compound increased apoptotic markers significantly compared to control groups .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on normal human cell lines to assess safety profiles:

  • Selectivity Index : The compound exhibited a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancer cells .

Data Tables

Parameter Value
IC50 against A375 Cells0.5 μM
Apoptotic Cell Percentage46% at 50 μM
Necrotic Cell Percentage21% at 50 μM
Selectivity Index>2000

Q & A

Q. What are the established synthetic routes for (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine, and what catalysts are typically employed?

  • Methodological Answer: The synthesis of this compound can be approached via cyclohexyl derivatives reacting with ethoxy-containing reagents and amines. For example, analogous methods involve acid- or base-catalyzed Mannich-type reactions, where formaldehyde and dimethylamine are used to functionalize the cyclohexyl ring . Catalysts such as sulfuric acid or sodium hydroxide are critical for controlling regioselectivity and minimizing side products. Ethoxy group introduction may require etherification steps under anhydrous conditions, as seen in related methoxy-cyclohexyl compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the cyclohexyl ring and verifying the ethoxy group's presence. High-Performance Liquid Chromatography (HPLC) ensures purity, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can identify amine and ether functional groups .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer: Safety Data Sheets (SDS) for structurally similar amines indicate hazards such as skin irritation and respiratory sensitization. Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under inert gas. Emergency protocols should include neutralization with weak acids for spills .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield data when synthesizing this compound under varying reaction conditions?

  • Methodological Answer: Systematic Design of Experiments (DOE) is recommended to optimize parameters like temperature, catalyst loading, and solvent polarity. For instance, kinetic studies under reflux vs. room temperature can identify thermodynamic vs. kinetic control. Comparative analysis of acid vs. base catalysis (e.g., H₂SO₄ vs. NaOH) may explain yield variations . Contradictory data could arise from incomplete purification; thus, repurification via column chromatography or recrystallization should be tested .

Q. What strategies are recommended for elucidating the pharmacological mechanism of this compound in neuropharmacology studies?

  • Methodological Answer: Conduct radioligand binding assays to screen for affinity toward neurotransmitter receptors (e.g., GABAₐ or NMDA receptors). Molecular docking simulations can predict binding poses, while in vitro electrophysiology assays validate functional modulation. Pharmacokinetic profiling (ADME) using HPLC-MS quantifies bioavailability and metabolic stability .

Q. How does the substitution pattern on the cyclohexyl ring influence the chemical reactivity of this compound compared to its structural analogs?

  • Methodological Answer: The 4,4-dimethyl groups introduce steric hindrance, slowing nucleophilic attacks at the cyclohexyl core. Ethoxy groups enhance electron density, increasing susceptibility to electrophilic aromatic substitution. Comparative studies with methoxy analogs (e.g., 1-methoxy-4,4-dimethyl derivatives) reveal differences in reaction rates and byproduct profiles via kinetic monitoring .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models trained on analogous amines correlate structural features (e.g., logP, polar surface area) with biological endpoints like IC₅₀ values. Molecular Dynamics (MD) simulations assess membrane permeability .

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